molecular formula C18H26N2O4S B2629266 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide CAS No. 1172734-51-8

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide

Cat. No.: B2629266
CAS No.: 1172734-51-8
M. Wt: 366.48
InChI Key: SPPAUCMQMBXMHU-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a methoxyacetyl group, a tetrahydroquinoline ring, and a cyclohexanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Methoxyacetyl Group: The next step is the introduction of the methoxyacetyl group. This can be done by reacting the tetrahydroquinoline intermediate with methoxyacetyl chloride in the presence of a base such as triethylamine.

    Sulfonamide Formation: Finally, the cyclohexanesulfonamide moiety is introduced by reacting the methoxyacetylated tetrahydroquinoline with cyclohexanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the tetrahydroquinoline ring to a fully saturated quinoline.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated quinoline compounds.

    Substitution: Various N-substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its sulfonamide group is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The methoxyacetyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a cyclohexane ring.

    N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide: Similar structure but with a methane group instead of a cyclohexane ring.

Uniqueness

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is unique due to its combination of a tetrahydroquinoline core with a cyclohexanesulfonamide moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-13-18(21)20-11-5-6-14-9-10-15(12-17(14)20)19-25(22,23)16-7-3-2-4-8-16/h9-10,12,16,19H,2-8,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPAUCMQMBXMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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